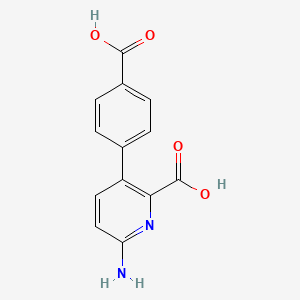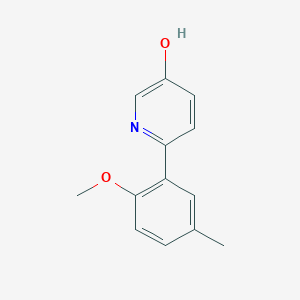
5-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine, 95%
描述
5-Hydroxy-2-(3,4-methylenedioxyphenyl)pyridine, or 5-H-2-(3,4-MDP), is a synthetic compound with a variety of scientific applications. It is a heterocyclic compound, which is composed of two aromatic rings and one pyridine ring. It has a wide range of uses in medicinal chemistry, drug discovery, and chemical synthesis.
科学研究应用
5-H-2-(3,4-MDP) has a variety of scientific research applications. It has been used as a starting material for the synthesis of a wide range of heterocyclic compounds, including benzodiazepines, pyrrolidines, and indolizines. It has also been used in the synthesis of a variety of drugs, such as analgesics, anticonvulsants, and anti-inflammatory agents. Additionally, 5-H-2-(3,4-MDP) has been used in the development of novel drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of 5-H-2-(3,4-MDP) is not fully understood. However, it is believed to act as an inhibitor of several biochemical pathways, including the cAMP-PKA and MAPK pathways. In addition, it has been shown to interact with several receptors, including 5-HT2A, 5-HT2C, and 5-HT3 receptors.
Biochemical and Physiological Effects
5-H-2-(3,4-MDP) has a variety of biochemical and physiological effects. It has been shown to inhibit the release of several neurotransmitters, including serotonin, norepinephrine, and dopamine. In addition, it has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and cyclooxygenase-2. Furthermore, it has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
The use of 5-H-2-(3,4-MDP) in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and can be difficult to purify. Additionally, it is not very stable in the presence of light and oxygen.
未来方向
There are a variety of potential future directions for 5-H-2-(3,4-MDP). One potential direction is the development of novel drugs for the treatment of cancer and other diseases. Additionally, it could be used in the development of novel compounds for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, it could be used in the development of novel compounds for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Finally, it could be used in the development of novel compounds for the treatment of metabolic disorders, such as obesity and diabetes.
合成方法
5-H-2-(3,4-MDP) can be synthesized using two different methods. The first is a reaction between 3,4-methylenedioxyphenylacetic acid and 5-hydroxypyridine, in which the acid is reacted with the pyridine in the presence of a base. The second method involves the reaction of 5-hydroxy-2-methylpyridine with 3,4-methylenedioxyphenylacetic acid in the presence of a base. Both methods yield 5-H-2-(3,4-MDP) as the product.
属性
IUPAC Name |
6-(1,3-benzodioxol-5-yl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-2-3-10(13-6-9)8-1-4-11-12(5-8)16-7-15-11/h1-6,14H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQSXORVHIODCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284555 | |
| Record name | 3-Pyridinol, 6-(1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261937-38-5 | |
| Record name | 3-Pyridinol, 6-(1,3-benzodioxol-5-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261937-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinol, 6-(1,3-benzodioxol-5-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















